molecular formula C15H10IN3O4 B11554498 2-{[(2-iodophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione

2-{[(2-iodophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11554498
M. Wt: 423.16 g/mol
InChI Key: APLYMTOSYDRLEC-UHFFFAOYSA-N
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Description

2-{[(2-IODOPHENYL)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound, in particular, features a unique combination of an iodophenyl group, a nitro group, and an isoindoline-1,3-dione core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-IODOPHENYL)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves a multi-step process One common method starts with the reaction of phthalic anhydride with an appropriate amine to form the isoindoline-1,3-dione coreThe nitro group is usually introduced via nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely. Solventless conditions and green chemistry principles are also employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-IODOPHENYL)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Aminomethylation: Formaldehyde and secondary amines under acidic conditions.

Major Products

Scientific Research Applications

2-{[(2-IODOPHENYL)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2-IODOPHENYL)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The iodophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The isoindoline-1,3-dione core is crucial for the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2-IODOPHENYL)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of an iodophenyl group, a nitro group, and an isoindoline-1,3-dione core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C15H10IN3O4

Molecular Weight

423.16 g/mol

IUPAC Name

2-[(2-iodoanilino)methyl]-5-nitroisoindole-1,3-dione

InChI

InChI=1S/C15H10IN3O4/c16-12-3-1-2-4-13(12)17-8-18-14(20)10-6-5-9(19(22)23)7-11(10)15(18)21/h1-7,17H,8H2

InChI Key

APLYMTOSYDRLEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])I

Origin of Product

United States

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